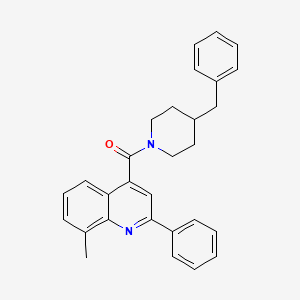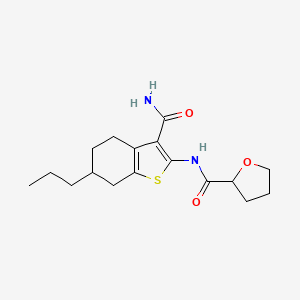
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a quinoline ring substituted with a methyl and phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the piperidine and quinoline precursors. One common method involves the catalytic hydrogenation of 4-cyanopyridine to produce 4-benzylpiperidine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the hydrogenation and other key reactions.
化学反応の分析
Types of Reactions
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols.
科学的研究の応用
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which (4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. These interactions can modulate biochemical pathways and lead to the observed effects.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A simpler analogue that lacks the quinoline ring.
8-Methyl-2-phenylquinoline: Contains the quinoline ring but lacks the piperidine moiety.
Uniqueness
(4-BENZYLPIPERIDINO)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE is unique due to its combination of a piperidine ring with a benzyl group and a quinoline ring with methyl and phenyl substituents. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to its simpler analogues.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O/c1-21-9-8-14-25-26(20-27(30-28(21)25)24-12-6-3-7-13-24)29(32)31-17-15-23(16-18-31)19-22-10-4-2-5-11-22/h2-14,20,23H,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHIWULZNSQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B5982226.png)
![{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5982231.png)
![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5982232.png)
![4-(4-methylphenyl)-1-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5982257.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B5982261.png)
![N-cyclohexyl-5-(1-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B5982267.png)
![3-chloro-4-({1-[2-(4-fluorophenyl)-1-methylethyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5982274.png)
![2-{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5982278.png)

![(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE](/img/structure/B5982300.png)
![ethyl 3-(2-methoxyethyl)-1-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxylate](/img/structure/B5982311.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5982319.png)
![2-[1-(4-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5982325.png)
![N-benzyl-3-(1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-4-piperidinyl)-N-methylpropanamide](/img/structure/B5982329.png)
